N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propoxybenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O4S/c1-3-13-24-17-4-6-18(7-5-17)25(21,22)19-15-16-8-10-20(11-9-16)12-14-23-2/h4-7,16,19H,3,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPCIQFEENTXHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 358.48 g/mol. The structure features a piperidine ring, a methoxyethyl group, and a sulfonamide moiety, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that piperidine derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various fungal pathogens, including Candida auris, which is known for its resistance to conventional antifungal treatments. The mechanism of action often involves disrupting the plasma membrane integrity of these pathogens, leading to cell death through apoptotic pathways .
Antitumor Activity
Piperidine derivatives have also been investigated for their antitumor potential. Research indicates that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For example, studies involving piperidine-based triazole derivatives demonstrated their ability to arrest the cell cycle and induce cell death in various cancer cell lines . The specific pathways involved often include the activation of caspases and modulation of Bcl-2 family proteins.
Neuropharmacological Effects
Compounds similar to this compound have been evaluated for their effects on neurotransmitter systems. Some studies suggest that these compounds may act as dopamine receptor antagonists, which could have implications for treating neuropsychiatric disorders . The affinity of related piperidine derivatives towards dopamine D2 receptors has been documented, indicating potential use in managing conditions like schizophrenia.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Similar compounds have shown the ability to disrupt the integrity of microbial membranes, leading to increased permeability and eventual cell death.
- Apoptosis Induction : The activation of apoptotic pathways through caspase activation is a common mechanism observed in studies involving piperidine derivatives.
- Receptor Modulation : Interaction with neurotransmitter receptors such as dopamine D2 receptors suggests a role in modulating neurochemical pathways.
Case Studies
A notable study synthesized several piperidine derivatives and tested their antimicrobial properties against clinical isolates of C. auris. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL, demonstrating potent antifungal activity . Another study focused on the antitumor effects of piperidine-based compounds, revealing significant apoptosis induction in cancer cell lines through cell cycle arrest mechanisms .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | Antifungal | 0.24 | Membrane disruption |
| Compound B | Antitumor | - | Apoptosis induction |
| Compound C | Neuropharmacological | - | Dopamine receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
